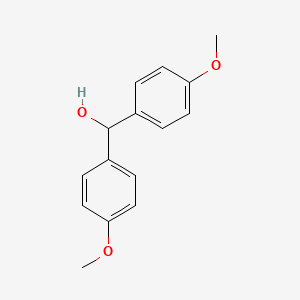

N,N'-Bis(salicylidene)-1,4-butanediamine

Overview

Description

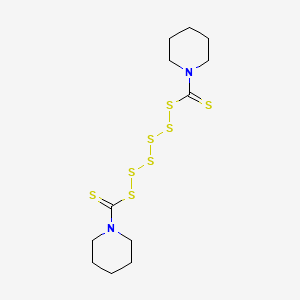

“N,N’-Bis(salicylidene)-1,4-butanediamine” is a type of Schiff base ligand. Schiff bases are versatile organic compounds which are widely used and synthesized by condensation reaction of different amino compounds with aldehydes or ketones known as imine . They show a broad range of applications in medicine, pharmacy, coordination chemistry, biological activities, industries, food packages, dyes, and polymer and also used as an O2 detector .

Synthesis Analysis

The synthesis of Schiff base ligands like “N,N’-Bis(salicylidene)-1,4-butanediamine” is straightforward and does not usually need any catalyst. The reaction proceeds by the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine . Sometimes, dehydrating agents or molecular sieves are used to absorb the water molecules produced during the reaction .

Molecular Structure Analysis

The structure of the compound molecule (ligand) has a huge influence on the process of forming its complexes as the ligand, being a chemical form directly connected with the central atom (metal ion), uses a free pair of electrons . Furthermore, this phenomenon is closely related to the possibility of using ligands as extractants or as carriers in separation processes such as liquid–liquid extraction or transport across polymer inclusion membranes, respectively .

Chemical Reactions Analysis

Schiff base ligands like “N,N’-Bis(salicylidene)-1,4-butanediamine” form very stable complexes, and are successfully used as extractants in solvent extraction or precipitation processes . They are also used as an active compound for the recovery of metal ions from aqueous solutions .

Physical And Chemical Properties Analysis

The variability of photoluminescence (PL) and electroluminescence (EL) properties of “N,N’-Bis(salicylidene)-1,4-butanediamine” was investigated . It was found that the PL spectra of the compound powder are dependent on synthesis temperature, and recrystallization solvent and those of the compound film are dependent on deposition vacuum degree .

Scientific Research Applications

Metal Ion Separation

Salen serves as an effective extractant and carrier for metal ions in separation processes. Researchers have explored three primary methods:

a. Liquid–Liquid Extraction: In liquid–liquid extraction, salen selectively binds to metal ions (such as Ni(II), Cu(II), or Zn(II)) from aqueous solutions, allowing their recovery. The formation of Werner-type complexes enhances the efficiency of this process .

b. Transport Across Polymer Inclusion Membranes (PIMs): Salen can act as a carrier in PIMs, facilitating the transport of metal ions across membranes. This method offers potential applications in environmental protection and resource recovery .

c. Sorption/Desorption: Salen-based sorbents exhibit affinity for specific metal ions. Researchers have investigated their use in sorption/desorption processes, which involve capturing metal ions from solution and subsequently releasing them for recovery .

Noble Metal Ion Recovery

Salen has been applied to recover noble metal ions (Pd2+, Ag+, Pt2+, and Au3+) from aqueous solutions. Its use in classical liquid–liquid extraction and membrane processes shows promise for precious metal recovery .

Chromatography and Mass Spectrometry

Salen’s properties make it valuable in chromatography and mass spectrometry applications. It contributes to efficient sample manipulation during mass spectrometry analyses .

Mechanism of Action

Target of Action

N,N’-Bis(salicylidene)-1,4-butanediamine, also known as 2,2’-((Butane-1,4-diylbis(azanylylidene))bis(methanylylidene))diphenol, is a type of Schiff base compound . The primary targets of this compound are metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These metal ions play crucial roles in various biological processes, and their dysregulation can lead to several diseases.

Mode of Action

N,N’-Bis(salicylidene)-1,4-butanediamine interacts with its targets by acting as a chelating agent . It forms complexes with the metal ions, stabilizing them in various oxidation states . This interaction results in changes in the properties of the metal ions, affecting their reactivity and biological activity.

Biochemical Pathways

For instance, the compound has been used as a complexing agent for on-line preconcentration of copper and lead by flow injection-flame atomic absorption spectrometry (FI-AAS) .

Result of Action

The molecular and cellular effects of N,N’-Bis(salicylidene)-1,4-butanediamine’s action are largely dependent on the specific metal ions it interacts with. For example, the compound’s complexes with iron ions have shown antiproliferative effects on the MCF-7 breast cancer cell line . These complexes were able to generate reactive oxygen species, bind to DNA, and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N’-Bis(salicylidene)-1,4-butanediamine. For instance, the compound’s ability to form complexes with metal ions can be influenced by the pH of the environment . Additionally, the compound’s photochromic properties suggest that light exposure could also affect its behavior .

Future Directions

“N,N’-Bis(salicylidene)-1,4-butanediamine” and similar compounds have numerous applications in pharmacology such as antiviral, antifungal, antimicrobial, antimalarial, antituberculosis, anticancer, anti-HIV, catalytic application in oxidation of organic compounds, and nanotechnology . These areas present promising future directions for the use and study of “N,N’-Bis(salicylidene)-1,4-butanediamine” and similar compounds.

properties

IUPAC Name |

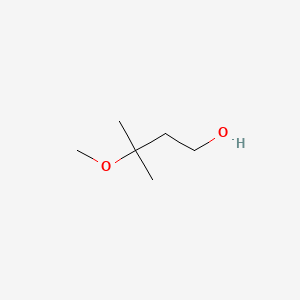

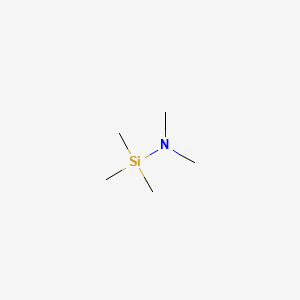

2-[4-[(2-hydroxyphenyl)methylideneamino]butyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,13-14,21-22H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJAYIGMMRQRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425671 | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(salicylidene)-1,4-butanediamine | |

CAS RN |

3955-57-5 | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of N,N'-Bis(salicylidene)-1,4-butanediamine in coordination chemistry?

A1: N,N'-Bis(salicylidene)-1,4-butanediamine (also known as H2L) functions as a Schiff base ligand, readily forming complexes with various metal ions. Its structure allows for the creation of diverse architectures, ranging from mononuclear to polynuclear complexes. For instance, it can act as a bridging ligand, connecting metal centers through its phenoxido groups, as observed in trinuclear copper(II)-cadmium(II) complexes. [] This bridging ability makes it particularly interesting for developing magnetic materials, as the metal-ligand interactions can influence the overall magnetic properties of the resulting complexes. []

Q2: How does the structure of N,N'-Bis(salicylidene)-1,4-butanediamine influence the magnetic properties of its metal complexes?

A2: The flexibility of the butanediamine backbone in N,N'-Bis(salicylidene)-1,4-butanediamine allows for distortions in the coordination geometry around the metal centers. Research on a series of M(II)Cu(II)3 star-shaped complexes, where M = Mn, Ni, Cu, or Zn, revealed that the distortion of the peripheral copper(II) centers, influenced by the ligand structure, played a crucial role in determining the magnetic exchange interactions within the complexes. [] This highlights the importance of ligand design in tuning the magnetic properties of metal complexes for potential applications in fields like data storage and molecular magnetism.

Q3: Beyond magnetic materials, what other applications does N,N'-Bis(salicylidene)-1,4-butanediamine have in materials science?

A3: N,N'-Bis(salicylidene)-1,4-butanediamine serves as a key component in the development of luminescent materials. For example, it can be incorporated into europium (III) complexes for potential use in white light-emitting diodes (LEDs). [] The ligand's ability to efficiently transfer energy to the europium(III) ion upon excitation with blue light contributes to the high quantum yield and sensitization efficiency observed in these complexes. [] This demonstrates the potential of N,N'-Bis(salicylidene)-1,4-butanediamine-based materials for optoelectronic applications.

Q4: Are there any studies focusing on the theoretical aspects of N,N'-Bis(salicylidene)-1,4-butanediamine and its complexes?

A4: Yes, density functional theory (DFT) calculations have been employed to understand the electronic structure and magnetic properties of N,N'-Bis(salicylidene)-1,4-butanediamine complexes. [] These computations provide insights into the magnetic exchange interactions, spin densities, and magnetic orbitals, allowing for a deeper understanding of the relationship between structure and magnetism in these systems. [] Furthermore, theoretical studies have investigated the "ambidentate" coordination behavior of the thiocyanate ion in Cd(II) complexes bridged by N,N'-Bis(salicylidene)-1,4-butanediamine derivatives. [] These calculations helped explain the observed coordination modes and provided insights into the influence of hydrogen bonding on the system's stability. []

Q5: Has N,N'-Bis(salicylidene)-1,4-butanediamine been used in developing corrosion-resistant materials?

A5: Indeed, N,N'-Bis(salicylidene)-1,4-butanediamine has been explored as a component in corrosion-resistant rubber materials for specific applications like SF6 density relays. [] The incorporation of this compound, alongside other components, contributes to the material's overall resistance to corrosion. [] This highlights the diverse applications of this Schiff base ligand beyond traditional coordination chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.